

Quantitative Comparison of Macrolide Interactions with the Bacterial Ribosome

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Compound of Interest

Compound Name: *Pikromycin*

Cat. No.: *B1677795*

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The interaction of macrolides with the bacterial ribosome can be quantified through various parameters, including binding affinity (dissociation constant, K_d , or inhibition constant, K_i) and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Ribosome Binding Affinity

The affinity of macrolides for the 70S ribosome is a key determinant of their potency. The following table summarizes the binding affinities of **pikromycin** and other selected macrolides for the *E. coli* 70S ribosome.

Antibiotic	Macrolide Class	Binding Affinity (Ki/Kd)	Reference
Pikromycin	14-membered Ketolide	$3.2 \pm 1.6 \mu\text{M}$ (Ki)	[1]
Methymycin	12-membered Ketolide	$13.1 \pm 3.5 \mu\text{M}$ (Ki)	[1]
Erythromycin	14-membered Macrolide	10.8 nM (Kd)	[1]
Telithromycin	14-membered Ketolide	8.33 nM (KT*)	[2]
Solithromycin	14-membered Ketolide	$5.1 \pm 1.1 \text{ nM}$ (Kd)	[3]

Note: Ki values for **Pikromycin** and Methymycin were determined by competitive binding with radiolabeled Erythromycin. A lower value indicates a stronger binding affinity.

Minimum Inhibitory Concentrations (MICs)

MIC values provide a functional measure of an antibiotic's effectiveness against specific bacterial strains. The following tables compare the MICs of **pikromycin** and other macrolides against common Gram-positive pathogens.

Table 2: Comparative MICs against *Streptococcus pneumoniae*

Antibiotic	Macrolide Class	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Pikromycin	14-membered Ketolide	-	-	-	Data not available in a comparative format
Erythromycin	14-membered Macrolide	≤0.015 - >128	0.03	16	[4]
Azithromycin	15-membered Macrolide	≤0.03 - >128	0.06	32	[4]
Clarithromycin	14-membered Macrolide	≤0.015 - >64	0.03	16	[4]
Telithromycin	14-membered Ketolide	≤0.008 - 1	0.015	0.5	[5]

Table 3: Comparative MICs against Staphylococcus aureus

Antibiotic	Macrolide Class	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Pikromycin	14-membered Ketolide	-	-	-	Data not available in a comparative format
Erythromycin	14-membered Macrolide	0.12 - >128	0.25	>128	[6]
Azithromycin	15-membered Macrolide	250 - 4000	2000	3500	[7]
Clindamycin	Lincosamide	0.06 - >128	0.12	>128	[6]
Telithromycin	14-membered Ketolide	0.03	-	-	[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to study macrolide-ribosome interactions.

Ribosome Binding Assay using Fluorescence Polarization

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a competitor, such as **pikromycin**.

Materials:

- 70S ribosomes from E. coli MRE600
- Fluorescently labeled erythromycin (e.g., BODIPY™-erythromycin)

- **Pikromycin** and other macrolides of interest
- Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)₂, 50 mM NH₄Cl, 4 mM 2-mercaptoethanol, 0.05% Tween 20
- 384-well black, low-volume, round-bottom plates
- Fluorescence polarization plate reader

Procedure:

- Preparation of Reagents:
 - Dilute the 70S ribosome stock to the desired concentration in Binding Buffer.
 - Prepare a stock solution of BODIPY[™]-erythromycin in DMSO and then dilute to the working concentration in Binding Buffer.
 - Prepare serial dilutions of **pikromycin** and other competitor macrolides in DMSO.
- Assay Setup:
 - In each well of the 384-well plate, add 10 µL of the ribosome solution.
 - Add 5 µL of the BODIPY[™]-erythromycin solution to each well.
 - Add 5 µL of the competitor macrolide dilution (or DMSO for control) to the respective wells.
- Incubation:
 - Incubate the plate at room temperature for 2 hours in the dark to reach equilibrium.
- Measurement:
 - Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for BODIPY[™]).
- Data Analysis:

- The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value for each competitor.
- The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Macrolide Complexes

Cryo-EM allows for the high-resolution structural determination of macrolides bound to the ribosome.

Materials:

- Purified 70S ribosomes
- **Pikromycin** or other macrolides
- Vitrification apparatus (e.g., Vitrobot)
- Cryo-EM grids (e.g., C-flat™ or Quantifoil®)
- Transmission Electron Microscope (TEM) equipped with a direct electron detector

Procedure:

- Complex Formation:
 - Incubate purified 70S ribosomes with a molar excess of the macrolide antibiotic for 15-30 minutes at 37°C.
- Grid Preparation and Vitrification:
 - Apply 3-4 µL of the ribosome-macrolide complex solution to a glow-discharged cryo-EM grid.
 - Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification apparatus.

- Data Collection:
 - Transfer the vitrified grids to a cryo-TEM.
 - Collect a large dataset of movie frames of the particles at various defocus values using a direct electron detector.
- Image Processing and 3D Reconstruction:
 - Perform motion correction and contrast transfer function (CTF) estimation for the collected movies.
 - Use software such as RELION or cryoSPARC for particle picking, 2D classification, and subsequent 3D classification and refinement to obtain a high-resolution 3D map of the ribosome-macrolide complex.
- Model Building and Analysis:
 - Dock the atomic model of the ribosome into the cryo-EM density map.
 - Build the atomic model of the bound macrolide into the corresponding density and refine the overall structure.

X-ray Crystallography of Ribosome-Macrolide Complexes

X-ray crystallography provides atomic-resolution structures of macrolide-ribosome complexes.

Materials:

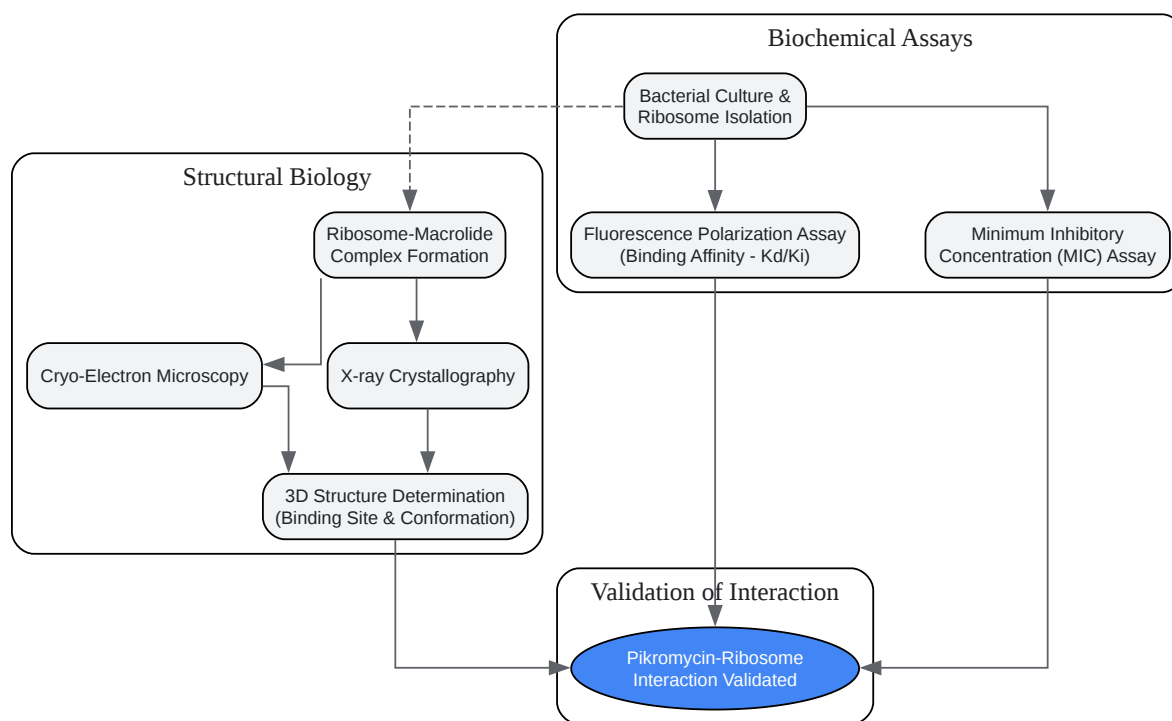
- Highly purified and concentrated 70S ribosomes
- **Pikromycin** or other macrolides
- Crystallization screens and plates
- Synchrotron X-ray source

Procedure:

- Crystallization:
 - Mix the purified ribosome-macrolide complex with a crystallization solution in a sitting or hanging drop vapor diffusion setup.
 - Incubate the crystallization plates at a constant temperature until crystals form.
- Crystal Soaking (optional):
 - If co-crystallization is unsuccessful, native ribosome crystals can be soaked in a solution containing the macrolide.
- Cryo-protection and Data Collection:
 - Transfer the crystals to a cryo-protectant solution before flash-cooling them in liquid nitrogen.
 - Collect X-ray diffraction data from the frozen crystals at a synchrotron beamline.
- Structure Determination and Refinement:
 - Process the diffraction data to obtain electron density maps.
 - Use molecular replacement with a known ribosome structure to solve the phase problem.
 - Build the macrolide into the electron density and refine the atomic model of the complex.

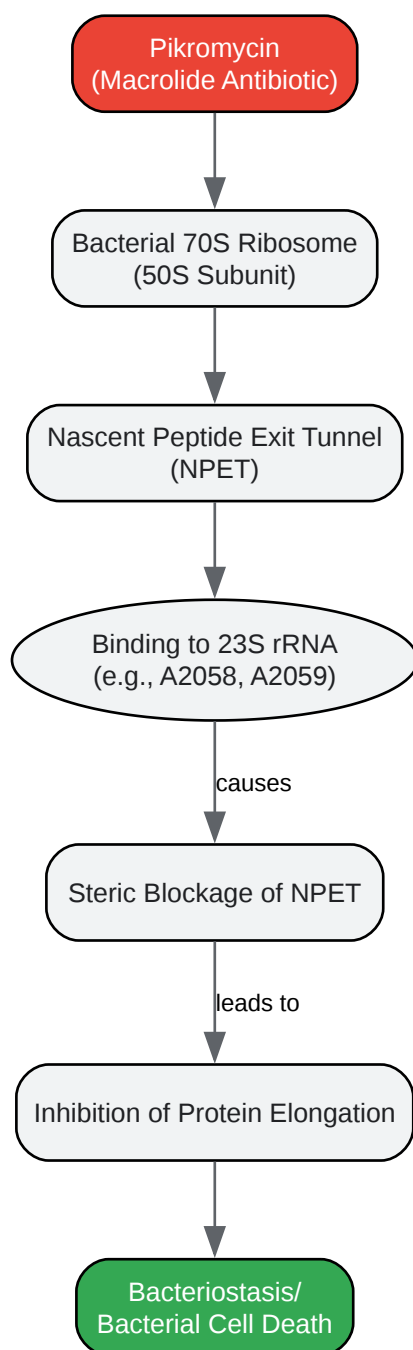
Visualizations

The following diagrams illustrate the experimental workflow for validating macrolide-ribosome interactions and the general signaling pathway of macrolide action.



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Caption: Experimental workflow for validating **pikromycin**-ribosome interaction.



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Caption: Mechanism of action of **pikromycin** and other macrolide antibiotics.

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